1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Overview
Description
“1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which include the compound , are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references, including 2400 patents . They have been studied for their diverse biomedical applications .
Synthetic Strategies and Approaches
The compound has been the subject of extensive research from 2017 to 2021, focusing on synthetic strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Pharmacological Properties
Pyrazolo[3,4-b]pyridine derivatives, including the compound , have a wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate, and a drug for the treatment of pulmonary hypertension riociguat .
Anti-proliferative Activity
Some derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, which is similar to the compound , have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .
Mechanism of Action
Target of Action
Pyrazolo-pyridine derivatives have been known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a manner that leads to significant biological effects .
Result of Action
Similar compounds have shown significant inhibitory activity in biological assays .
properties
IUPAC Name |
1-(6-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)12-8-2-6(9)3-10-7(8)4-11-12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLKIGFFFNFTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)N=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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